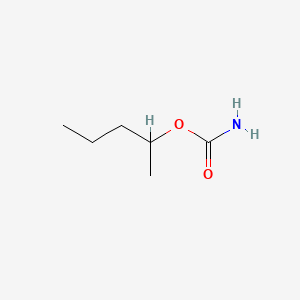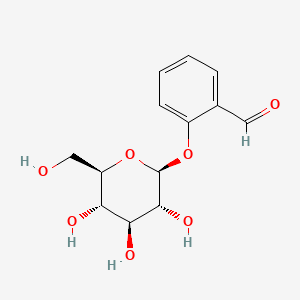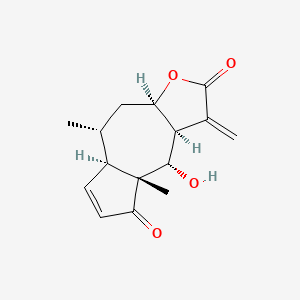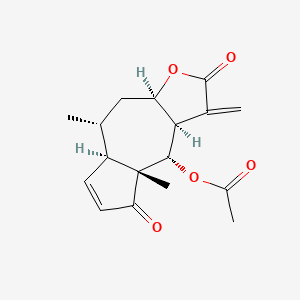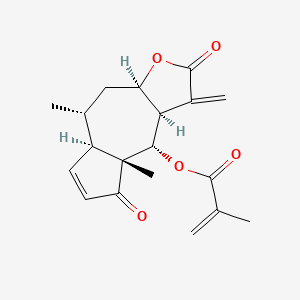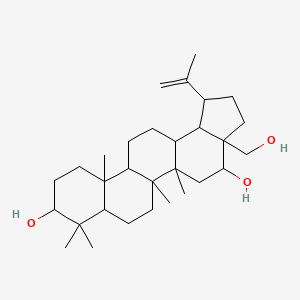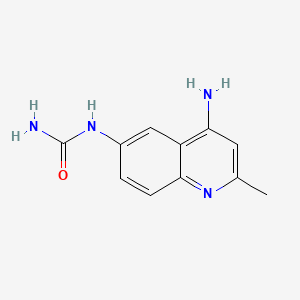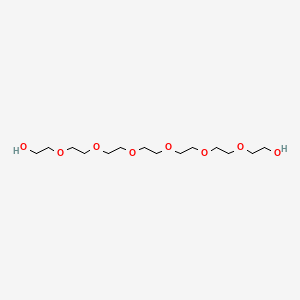
3,6,9,12,15,18-二十六烷二醇
描述
Molecular Structure Analysis
The molecular formula of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is C14H30O8 . The InChI code is 1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 .Physical And Chemical Properties Analysis
The molecular weight of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol is 326.39 . It has a melting point of 10-12 degrees Celsius .科学研究应用
糖鞘脂的定量微量分析
- 应用:通过 HPLC 进行皮摩尔范围内的定量微量分析。
- 详细信息:该方法涉及糖鞘脂的过苯甲酰衍生物的 HPLC,使用己烷中的二恶烷线性梯度进行洗脱。该技术允许对中性糖鞘脂进行详细分析 (Ullman & McCluer,1978 年)。
对映选择性烷烃羟基化
- 应用:使用工程细胞色素进行线性烷烃的羟基化。
- 详细信息:细胞色素 P450 BM-3 被改性用于区域和对映选择性烷烃羟基化,展示出高活性和产物周转率 (Peters,Meinhold,Glieder,& Arnold,2003 年)。
三萜的细胞毒性研究
- 应用:研究对人类癌细胞系的细胞毒作用。
- 详细信息:从榕树中分离出的三萜类化合物显示出显着的细胞毒活性,为潜在的治疗应用提供了见解 (Chiang 等人,2005 年)。
聚合物研究
- 应用:研究聚(己烯-1 砜)的粘度/分子量关系。
- 详细信息:在不同溶剂中的粘度测量提供了对聚合物分子特性的见解 (Bates & Ivin,1967 年)。
柴油发动机性能
- 应用:评估甘油衍生物作为柴油燃料添加剂。
- 详细信息:该研究探讨了甘油缩酮酯对柴油性能的影响,突出了其在减排方面的潜力 (Oprescu 等人,2014 年)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
Heptaethylene glycol’s primary target is Carbonyl reductase [NADPH] 1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs .
Mode of Action
It is known to interact with its target, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with Carbonyl reductase [NADPH] 1, it may influence pathways related to xenobiotic and drug metabolism .
Result of Action
Its interaction with Carbonyl reductase [NADPH] 1 suggests it may influence the metabolism of certain substances within the body .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJRQAIZZQMSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204698 | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol | |
CAS RN |
5617-32-3 | |
| Record name | Heptaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol 350 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptaethylene glycol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18-hexaoxaicosane-1,20-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptaethylene glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061835 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of heptaethylene glycol?
A1: Heptaethylene glycol has a molecular formula of C14H30O8 and a molecular weight of 326.4 g/mol. [, ]
Q2: Are there specific spectroscopic techniques used to characterize heptaethylene glycol?
A2: Yes, researchers utilize various spectroscopic techniques to characterize heptaethylene glycol, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR provides insights into the molecular motion of heptaethylene glycol in different phases, particularly in its interaction with water and its behavior in mesophases like H1, Lα, and V1. [, ]
- Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to analyze the conformational structure of heptaethylene glycol molecules and their interactions with water in different phases, particularly focusing on hydrogen bonding patterns. [, ]
- Small-Angle X-ray Scattering (SAXS): SAXS provides information on the structural organization of heptaethylene glycol in systems like lamellar phases, revealing details about repeat distances, layer thicknesses, and the influence of additives. [, ]
Q3: How is the critical micelle concentration (CMC) of heptaethylene glycol determined?
A3: Several methods are employed to determine the CMC of heptaethylene glycol, including:
- Surface Tension Measurements (Wilhelmy plate method): This classic method monitors the change in surface tension with increasing surfactant concentration. []
- Spectrophotometry: The interaction of iodine with heptaethylene glycol micelles leads to characteristic absorption bands, allowing for CMC determination by monitoring absorbance changes. []
- First Derivative Absorption Spectrum (FDAS) Method: This technique analyzes shifts in the absorption maximum of a probe molecule in the presence of micelles, offering a fast and reproducible approach for CMC determination. []
Q4: What is a common application of heptaethylene glycol in nanotechnology?
A4: Heptaethylene glycol is frequently employed as a capping agent in nanoparticle synthesis. For example, it plays a crucial role in a low-temperature inverse micelle solvothermal technique for producing germanium nanocubes. []
Q5: Can heptaethylene glycol be used to modify surfaces for biocompatibility?
A5: Yes, research demonstrates the use of heptaethylene glycol as a protein-resistant component in self-assembled monolayers (SAMs) on gold surfaces. This modification with heptaethylene glycol headgroups is achieved through click chemistry and contributes to the development of biorepulsive surfaces. []
Q6: How does heptaethylene glycol behave in aqueous solutions?
A6: Heptaethylene glycol is a nonionic surfactant and forms micelles in aqueous solutions above its critical micelle concentration (CMC). [, ] The phase behavior of heptaethylene glycol-water mixtures is complex and influenced by factors like temperature and concentration, leading to various mesophases like lamellar (Lα), hexagonal (H1), and bicontinuous cubic (V1) phases. [, , ]
Q7: How do inorganic salts affect the phase behavior of heptaethylene glycol in water?
A7: The addition of inorganic salts like LiCl, NaCl, and CsCl modifies the phase behavior of aqueous heptaethylene glycol mixtures. These salts influence the hydration of the ethylene oxide (EO) chains, impacting the effective cross-sectional areas of the surfactant molecules within aggregates. This leads to changes in the stability and temperature ranges of different phases, such as the lamellar phase. [, ]
Q8: Does heptaethylene glycol interact with other surfactants in mixed systems?
A8: Yes, heptaethylene glycol interacts with other surfactants to form mixed micelles. Studies show its interactions with anionic surfactants like sodium dodecyl sulfate (SDS). The presence of SDS can impact the CMC of heptaethylene glycol and influence the formation of charge-transfer complexes with iodine. []
Q9: How does heptaethylene glycol interact with acetylcholine chloride (Ach) in solution?
A9: Research indicates that acetylcholine chloride (Ach) can partition into micelles formed by heptaethylene glycol. The extent of binding depends on the type of micelle; Ach shows higher affinity for cationic micelles compared to anionic or nonionic ones. This suggests that the charge and structure of the micelle influence its interaction with Ach. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




